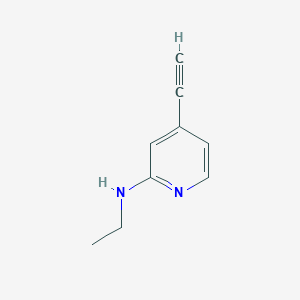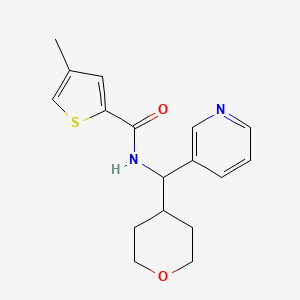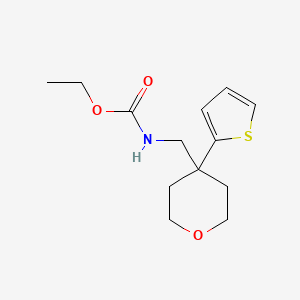![molecular formula C22H22N2O4 B2697667 4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1795483-26-9](/img/structure/B2697667.png)
4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group attached to a piperidin-4-yl group via a methoxy bridge . This compound is offered by Benchchem for CAS No. 1795483-26-9.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether. Attached to this ring is a carbonyl group, which is in turn connected to a piperidin-4-yl group via a methoxy bridge. The piperidin-4-yl group is a type of secondary amine. Finally, the molecule also contains a benzonitrile group .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds with structures incorporating elements such as benzo[d][1,3]dioxole and piperidine have been studied for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives showing good to moderate activities against test microorganisms, demonstrating the potential of structurally complex compounds for antimicrobial applications (Bektaş et al., 2007).
Liquid Crystalline Behavior and Photophysical Properties
Research by Ahipa et al. (2014) on benzonitrile derivatives with alkoxy benzene and methoxy pyridine structures highlights their potential as mesogens and their luminescent properties, which could be relevant for materials science and optoelectronics (Ahipa et al., 2014).
Organic Synthesis and Medicinal Chemistry
Magano and Kiser (2014) discussed the synthesis of oxindole via palladium-catalyzed C-H functionalization, indicating the relevance of complex molecular structures in the synthesis of biologically active compounds, which could have implications in medicinal chemistry (Magano et al., 2014).
Sila-Analogues of σ Ligands
Tacke et al. (2003) explored sila-analogues of σ ligands, which involve structural modifications to enhance pharmacological properties. This research points to the potential of structural analogues, including benzonitrile derivatives, in developing new therapeutic agents (Tacke et al., 2003).
Electolyte Additives for High Voltage Lithium Ion Batteries
Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium ion batteries, highlighting the importance of specific chemical compounds in enhancing the performance of high voltage batteries (Huang et al., 2014).
Orientations Futures
The future directions for this compound could involve further studies to determine its potential applications. Given that similar compounds have been used as inhibitors of platelet aggregation , it could be interesting to explore whether this compound has similar properties. Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
4-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c23-12-16-1-3-17(4-2-16)13-26-14-18-7-9-24(10-8-18)22(25)19-5-6-20-21(11-19)28-15-27-20/h1-6,11,18H,7-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPOQILPGDZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


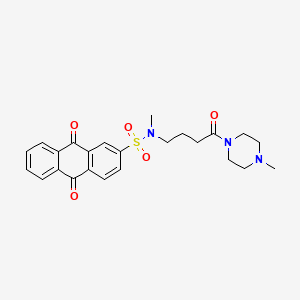
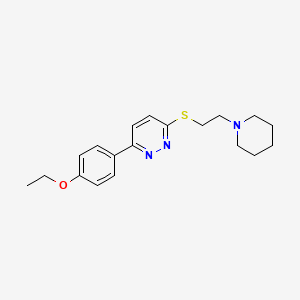
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697589.png)
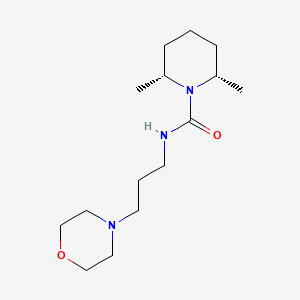
![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697592.png)
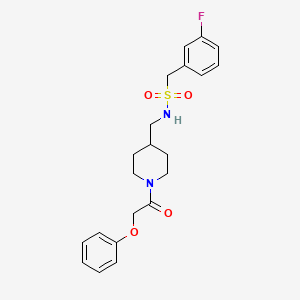
![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2697597.png)
![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
![2-chloro-N-(2-hydroxyethyl)-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2697599.png)

